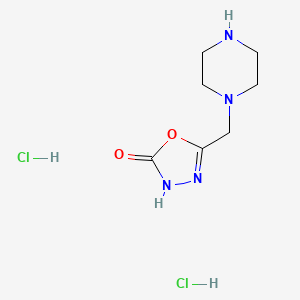
5-(哌嗪-1-基甲基)-1,3,4-恶二唑-2-醇二盐酸盐
描述
The compound “5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride” is a chemical compound that contains a piperazine ring and an oxadiazole ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound likely has a complex three-dimensional structure due to the presence of the piperazine and oxadiazole rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives are known to participate in a variety of chemical reactions, including those involving their nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .科学研究应用
抗结核活性
5-(哌嗪-1-基甲基)-1,3,4-恶二唑-2-醇衍生物因其抗结核活性而受到研究。研究发现某些衍生物在 25 - 100 mg/ml 内表现出最低抑制浓度 (MIC),表明在结核病治疗中具有潜在用途 (Foks 等,2004)。
抗菌和抗增殖活性
这些化合物对病原菌和真菌(如革兰氏阳性和革兰氏阴性菌以及白色念珠菌)表现出显着的抗菌活性。此外,它们对各种癌细胞系(包括前列腺癌、结直肠癌、肝细胞癌、上皮样癌和乳腺癌细胞系)具有抗增殖活性 (Al-Wahaibi 等,2021)。
抗菌、抗真菌和抗癌特性
5-(哌嗪-1-基甲基)-1,3,4-恶二唑-2-醇的衍生物已被合成并评估其抗菌、抗真菌和抗癌特性。该类中的一些化合物对细菌和真菌病原体以及人乳腺癌细胞系表现出显着的活性 (Sharma 等,2014)。
抗 HIV-1 活性
研究表明,某些 5-(哌嗪-1-基甲基)-1,3,4-恶二唑-2-醇衍生物表现出抗 HIV-1 活性。这些化合物经过测试,证明对 HIV-1 有效,并在减少病毒复制方面显示出有希望的结果 (El-Emam 等,2004)。
抗炎活性
已合成一系列这些化合物并评估其抗炎特性。它们在炎症模型中显示出显着的抑制作用,一些化合物表现出的活性高于吲哚美辛等标准药物 (Koksal 等,2013)。
抗氧化活性
某些 5-(哌嗪-1-基甲基)-1,3,4-恶二唑-2-醇的衍生物已对其抗氧化特性进行了测试。它们显示出不同程度的自由基清除活性,表明具有作为抗氧化剂的潜力 (Mallesha 等,2014)。
抗惊厥活性
研究探索了这些化合物的抗惊厥特性。一些衍生物在电休克癫痫模型中显示出有效的抗惊厥活性,在有效剂量下未观察到神经毒性作用 (Harish 等,2014)。
作用机制
Target of Action
Piperazine derivatives, which “5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride” is a part of, have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 . .
Mode of Action
Piperazine derivatives often interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Without specific information on “5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride”, it’s difficult to determine the exact biochemical pathways it affects. Piperazine derivatives often affect pathways related to their targets, such as neurotransmitter signaling pathways in the case of antipsychotic activity .
Pharmacokinetics
Piperazine derivatives generally have good absorption and distribution profiles due to their lipophilic nature .
Result of Action
Piperazine derivatives often result in changes in cellular signaling or function based on their interaction with their targets .
安全和危害
未来方向
生化分析
Biochemical Properties
5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride and acetylcholinesterase is characterized by inhibition, which leads to an increase in acetylcholine levels. Additionally, this compound has shown affinity for binding with G-protein-coupled receptors, influencing signal transduction pathways .
Cellular Effects
The effects of 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride on various cell types and cellular processes are profound. It has been demonstrated to influence cell signaling pathways, particularly those involving neurotransmitters such as dopamine and serotonin . This compound modulates gene expression by altering the transcriptional activity of specific genes involved in neurotransmission and cellular metabolism. Furthermore, 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride exerts its effects through binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition results in prolonged neurotransmitter signaling. Additionally, the compound interacts with G-protein-coupled receptors, leading to the activation or inhibition of downstream signaling pathways . These interactions ultimately result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enhanced neurotransmitter signaling and improved cognitive function . At high doses, toxic effects have been observed, including neurotoxicity and adverse behavioral changes . Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings.
Metabolic Pathways
5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism leads to the formation of various metabolites, which can influence metabolic flux and alter metabolite levels in cells . These interactions highlight the compound’s potential impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes . This distribution pattern is critical for understanding the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns determine the compound’s interactions with biomolecules and its overall impact on cellular processes .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride involves the reaction of piperazine with 2-chloroacetic acid to form 1-(chloromethyl)piperazine, which is then reacted with cyanic acid to form 5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol. The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Piperazine", "2-chloroacetic acid", "Cyanic acid", "Hydrochloric acid" ], "Reaction": [ "Piperazine is reacted with 2-chloroacetic acid in the presence of a base such as sodium hydroxide to form 1-(chloromethyl)piperazine.", "1-(Chloromethyl)piperazine is then reacted with cyanic acid in the presence of a base such as sodium hydroxide to form 5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol.", "The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt of 5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol." ] } | |
| 1401425-32-8 | |
分子式 |
C7H13ClN4O2 |
分子量 |
220.66 g/mol |
IUPAC 名称 |
5-(piperazin-1-ylmethyl)-3H-1,3,4-oxadiazol-2-one;hydrochloride |
InChI |
InChI=1S/C7H12N4O2.ClH/c12-7-10-9-6(13-7)5-11-3-1-8-2-4-11;/h8H,1-5H2,(H,10,12);1H |
InChI 键 |
LONVEWDHNYOKLW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2=NNC(=O)O2.Cl.Cl |
规范 SMILES |
C1CN(CCN1)CC2=NNC(=O)O2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402735.png)
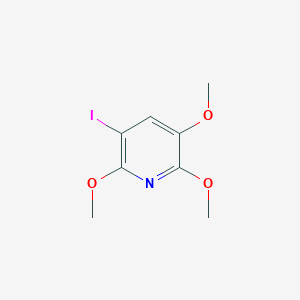
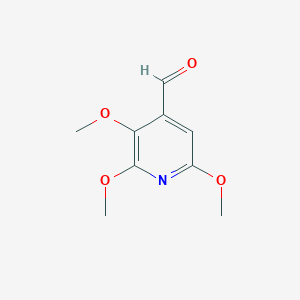
![4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1402743.png)
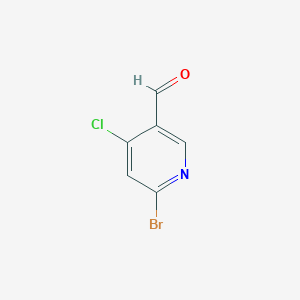
![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)
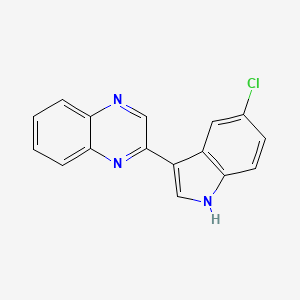
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid](/img/structure/B1402747.png)
![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402748.png)
![2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one](/img/structure/B1402750.png)
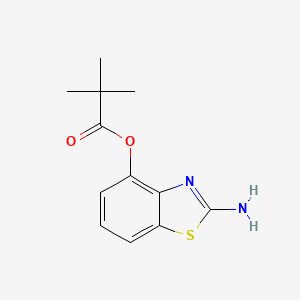
![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1402755.png)


